N6-Threonylcarbamoyladenosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20N6O8 |
|---|---|
Molecular Weight |
412.35 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1 |
InChI Key |
UNUYMBPXEFMLNW-OIPCWADOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Molecular Forms and Biosynthetic Derivatives of N6 Threonylcarbamoyladenosine
Fundamental Structure of N6-Threonylcarbamoyladenosine (t6A) in tRNA
This compound (t6A) is a hypermodified nucleoside found in virtually all organisms, from bacteria to humans. Its fundamental structure consists of an L-threonine amino acid attached to the N6 position of adenosine (B11128) via a carbamoyl (B1232498) group. This modification is introduced post-transcriptionally into tRNAs that recognize codons with the sequence ANN (where N can be any nucleotide).
The biosynthesis of t6A is a complex enzymatic process requiring L-threonine, bicarbonate, and ATP as substrates. In bacteria, this process is catalyzed by a suite of proteins including TsaB, TsaC, TsaD, and TsaE. In archaea and eukaryotes, the synthesis is carried out by the KEOPS complex and the protein Sua5.
Structurally, the threonylcarbamoyl moiety of t6A is crucial for its function. It enhances the stacking interactions within the anticodon loop of the tRNA, which in turn stabilizes the codon-anticodon pairing. This stabilization is critical for maintaining the correct reading frame during translation and preventing frameshift errors. The bulky nature of the t6A modification also helps to prevent the formation of an inappropriate base pair between U33 and A37 within the anticodon loop, thereby ensuring the proper conformation of the loop for codon recognition.
Cyclic this compound (ct6A)
In certain bacteria, fungi, plants, and protists, t6A can be further modified into a cyclic form known as cyclic this compound (ct6A). This conversion involves an ATP-dependent dehydration reaction catalyzed by the enzyme tRNA threonylcarbamoyladenosine dehydratase (TcdA).
Structural Elucidation: The Hydantoin (B18101) Isoform and its Presence in tRNAs
Initial analyses of ct6A suggested a structure containing an oxazolone (B7731731) ring. However, subsequent and more definitive research, including X-ray crystallography of chemically synthesized ct6A, revealed that the actual structure is a hydantoin isoform. This was a significant finding that prompted a re-evaluation of the compound's properties and function. Further analysis confirmed that the hydantoin isoform of ct6A is indeed the form present in Escherichia coli tRNAs. A key structural feature of the hydantoin isoform is the twisted arrangement of the hydantoin and adenine (B156593) rings.
Differentiation from Prior Oxazolone Ring Models
The initial proposal of an oxazolone ring structure for ct6A was based on mass spectrometry and NMR analyses. However, the hydantoin and oxazolone isoforms are not easily differentiated by these methods alone. The definitive evidence for the hydantoin structure came from X-ray crystallography, which provided a clear three-dimensional picture of the molecule. The crystal structure showed that the N6-substituent of ct6A adopts the hydantoin form rather than the previously proposed oxazolone form.
Chemical Lability and Implications for Sample Preparation and Detection
The ct6A modification is known to be chemically labile and can be easily hydrolyzed back to t6A, especially under mild alkaline conditions. This instability has significant implications for its detection and analysis. The lability of ct6A is one of the reasons it was discovered much later than t6A.
Furthermore, the hydantoin form of ct6A is susceptible to epimerization under mild alkaline conditions. This chemical instability requires careful handling during tRNA isolation and sample preparation to avoid the formation of artifacts. For instance, conventional methods for deacylating tRNAs may need to be avoided to preserve the integrity of the ct6A modification. The use of enzymes stored in glycerol-containing buffers can also lead to the formation of glycerol (B35011) esters of t6A from ct6A, further complicating analysis. Therefore, the development of robust and gentle sample preparation protocols is crucial for the accurate study of ct6A and other labile RNA modifications.
N6-Methyl-N6-Threonylcarbamoyladenosine (m6t6A)
N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) is a derivative of t6A where a methyl group is added to the N6-nitrogen of the threonylcarbamoyl moiety. This modification is found in tRNAs from a range of organisms, including bacteria, insects, plants, and mammals. In Escherichia coli, m6t6A is specifically found in tRNA species that read threonine codons.
The methyl group of m6t6A is derived from S-adenosyl-L-methionine (AdoMet), and the methylation reaction is catalyzed by a specific tRNA methyltransferase. In E. coli, this enzyme is known as TrmO (formerly YaeB). TrmO represents a novel class of AdoMet-dependent methyltransferases with a unique single-sheeted beta-barrel structure. Interestingly, in strains lacking the TrmO enzyme, t6A is converted to ct6A, suggesting that t6A is a common precursor for both m6t6A and ct6A. The presence of the m6t6A modification has been shown to modestly improve the efficiency of tRNA in reading its cognate codons, which can have regulatory effects on gene expression, such as in the attenuation of the thr operon in E. coli.
2-Methylthio-N6-Threonylcarbamoyladenosine (ms2t6A)
2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) is another derivative of t6A, characterized by the addition of a methylthio group at the C2 position of the adenine ring. This modification has been identified in the tRNALys of Bacillus subtilis, as well as in tRNAs from plants, Trypanosoma, and mammals.
The biosynthesis of ms2t6A involves the initial formation of t6A, followed by the methylthiolation reaction. In some organisms, ms2t6A can be further converted to a cyclic form, 2-methylthio-cyclic this compound (ms2ct6A). The biogenesis of ms2ct6A has been shown to involve both the TcdA and MtaB enzymes.
2-Methylthio Cyclic this compound (ms2ct6A)
2-Methylthio cyclic this compound, abbreviated as ms2ct6A, is a hypermodified nucleoside found at position 37, 3'-adjacent to the anticodon, in certain transfer RNAs (tRNAs). nih.govnih.gov It is a derivative of the already complex this compound (t6A) modification and represents a further layer of chemical maturation on the tRNA molecule. The discovery of ms2ct6A revealed additional diversity in the modification pathways stemming from t6A. nih.gov
This novel derivative has been identified in tRNAs from a range of organisms, including the bacterium Bacillus subtilis, plants, and the protozoan Trypanosoma brucei. nih.govnih.gov Its presence in diverse domains of life suggests an evolutionarily significant role. Structurally, ms2ct6A is the cyclic form of 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). nih.gov
Research into the biogenesis of ms2ct6A has identified the key enzymes involved in its formation. nih.govnih.gov The biosynthesis is a two-step process starting from the cyclic this compound (ct6A) precursor. The formation of ms2ct6A depends on the sequential action of two enzymes: a methylthiotransferase and a cyclase. In B. subtilis and T. brucei, homologs of the MtaB enzyme are responsible for the methylthiolation step, converting ct6A to ms2ct6A, while homologs of the TcdA enzyme perform the cyclization of ms2t6A. nih.gov Depletion of the MtaB homolog results in the accumulation of ct6A, whereas depletion of the TcdA homolog leads to the accumulation of ms2t6A, confirming their respective roles in the pathway. nih.gov
The function of ms2ct6A is linked to the efficiency and fidelity of protein synthesis. Like other t6A-family modifications at position 37, it helps to stabilize the anticodon loop and ensure accurate decoding of codons, particularly those beginning with adenosine (ANN codons). nih.govnih.gov Studies in T. brucei have indicated that the cyclic form of t6A derivatives is important for the integrity of protein synthesis. nih.gov
Table 1: Research Findings on 2-Methylthio Cyclic this compound (ms2ct6A)
| Attribute | Finding |
| Full Name | 2-Methylthio Cyclic this compound |
| Abbreviation | ms2ct6A |
| Classification | Hypermodified tRNA nucleoside; Derivative of ct6A and ms2t6A |
| Location in tRNA | Position 37 (3'-adjacent to the anticodon) |
| Organisms Found | Bacillus subtilis, plants, Trypanosoma brucei nih.govnih.gov |
| Biosynthetic Enzymes | MtaB (methylthiotransferase) and TcdA (cyclase) homologs nih.gov |
| Precursors | ct6A and ms2t6A nih.gov |
| Function | Promotes accuracy and integrity of protein synthesis; Stabilizes anticodon loop for decoding ANN codons nih.govnih.gov |
Other Characterized and Putative Threonylcarbamoyladenosine Derivatives (e.g., Hydroxynorvalylcarbamoyl adenosine, hn6A)
Beyond the well-studied t6A and its cyclic and methylthiolated forms, several other related modifications have been identified in the tRNAs of various organisms, highlighting the diversity of this modification family. These derivatives often involve alterations to the threonyl side chain of the parent molecule.
Hydroxynorvalylcarbamoyl adenosine (hn6A): This derivative was discovered in the tRNA of several thermophilic Bacteria and Archaea. nih.gov In hn6A, the threonyl group of t6A is replaced by a hydroxynorvalyl group. For a considerable time, the biosynthetic origin of hn6A was unknown. However, recent biochemical investigations have revealed that hn6A is likely synthesized by the canonical t6A biosynthetic pathway. nih.gov The bacterial enzyme TsaC, which catalyzes the formation of the threonylcarbamoyl-AMP (TC-AMP) intermediate, exhibits relaxed substrate specificity and can utilize amino acids other than threonine. nih.gov Subsequently, the TsaD enzyme, which transfers the threonylcarbamoyl moiety to tRNA, can efficiently use the hydroxynorvalyl-AMP analog to produce hn6A-modified tRNA. nih.gov This indicates that in organisms containing hn6A, its presence is a result of the existing t6A machinery acting on an alternative amino acid substrate. nih.gov A further modified version, 2-methylthio-N6-hydroxynorvalyl carbamoyladenosine (ms2hn6A) , has also been identified.
N6-methyl-N6-threonylcarbamoyladenosine (m6t6A): Another key derivative is m6t6A, where a methyl group is added to the N6-nitrogen of the threonylcarbamoyl moiety. This modification is found in bacteria, plants, insects, and mammals. ufl.edu In Escherichia coli, m6t6A is present in tRNA species responsible for decoding threonine codons (tRNAThr). nih.govufl.edu The biosynthesis of m6t6A occurs via the direct methylation of t6A already present in the tRNA molecule. The enzyme responsible for this reaction in E. coli is TrmO (formerly known as YaeB), a unique S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase. ufl.edu The presence of the N6-methyl group on t6A enhances the efficiency of decoding specific codons. nih.govufl.edu
Table 2: Research Findings on Other t6A Derivatives
| Compound | Finding |
| Hydroxynorvalylcarbamoyl adenosine (hn6A) | Found in thermophilic Bacteria and Archaea; Biosynthesized by the canonical t6A pathway (TsaC/TsaD enzymes) utilizing hydroxynorvaline nih.gov |
| 2-Methylthio-N6-hydroxynorvalyl carbamoyladenosine (ms2hn6A) | A methylthiolated derivative of hn6A |
| N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) | Found in bacteria, plants, and mammals; Formed by methylation of t6A via the TrmO methyltransferase; Enhances decoding efficiency nih.govufl.edu |
Biological Functions and Physiological Significance of N6 Threonylcarbamoyladenosine
Regulation of Translational Fidelity and Efficiency
The t⁶A modification plays a multifaceted role in ensuring the accuracy and speed of mRNA translation into protein. Its functions range from ensuring correct base pairing at the ribosome to preventing errors such as frameshifting and incorrect start or stop codon recognition.
Promotion of Accurate Codon-Anticodon Base Pairing at the Ribosomal A-site
The primary role of N6-Threonylcarbamoyladenosine is to ensure the correct pairing between the mRNA codon and the tRNA anticodon at the A-site of the ribosome. nih.govnih.gov This is particularly important for codons that start with a weak A-U or U-A base pair. asm.org The t⁶A modification strengthens this interaction, thereby increasing the accuracy of amino acid incorporation during protein synthesis. mdpi.comoup.com Studies have shown that the absence of t⁶A leads to translational infidelity due to the misreading of near-cognate codons. oup.com The bulky threonylcarbamoyl group of t⁶A is thought to provide a larger surface area for interaction, thus stabilizing the codon-anticodon duplex. nih.gov This enhanced stability is critical for the ribosome to discriminate between correct (cognate) and incorrect (near-cognate) tRNAs, a fundamental aspect of translational fidelity. microbialcell.com
Prevention of Ribosomal Frameshifting During Protein Synthesis
Ribosomal frameshifting is a process where the ribosome shifts its reading frame, leading to the production of an aberrant protein. The t⁶A modification is crucial in maintaining the correct reading frame during translation. nih.govnih.gov The absence of t⁶A has been shown to increase the frequency of +1 frameshifting, where the ribosome moves forward by four bases instead of the usual three. nih.govnih.gov This is thought to occur because the weakened codon-anticodon interaction in the absence of t⁶A allows the tRNA to slip on the mRNA, leading to a shift in the reading frame. researchgate.netnih.gov In yeast, the complete loss of t⁶A is known to induce translational frameshift events. nih.gov
Influence on Start Codon Recognition and Prevention of Leaky Scanning
The accurate recognition of the start codon, typically AUG, is essential for initiating protein synthesis at the correct position. The t⁶A modification in the initiator tRNA (tRNAiMet) plays a role in ensuring this accuracy and preventing a phenomenon known as leaky scanning. nih.govscholaris.ca Leaky scanning occurs when the ribosome bypasses an authentic start codon and initiates translation at a downstream site, resulting in a truncated or non-functional protein. In the absence of t⁶A, an increase in leaky scanning of initiation codons has been observed. nih.govoup.com Ribosome profiling studies in yeast have shown that the absence of t⁶A leads to increased translation initiation at upstream non-AUG codons. microbialcell.comnih.gov This suggests that t⁶A helps to restrict translation initiation to the correct AUG codons by preventing the initiator tRNA from recognizing near-cognate start codons. nih.gov
Modulation of Stop Codon Read-Through
The termination of protein synthesis occurs when the ribosome encounters a stop codon (UAA, UAG, or UGA). However, under certain conditions, the ribosome can read through a stop codon, incorporating an amino acid instead of terminating translation. The t⁶A modification has been implicated in the proper recognition of stop codons, and its absence can lead to increased stop codon read-through. nih.govoup.com Studies in yeast have demonstrated that the loss of the enzyme responsible for t⁶A synthesis results in increased read-through of all three stop codons. nih.govresearchgate.net This indicates that t⁶A contributes to the efficiency of translation termination by ensuring that the ribosome accurately recognizes stop signals.
Contribution to tRNA Aminoacylation Efficiency
Aminoacylation is the process of attaching the correct amino acid to its corresponding tRNA molecule, a reaction catalyzed by aminoacyl-tRNA synthetases. The t⁶A modification has been shown to be important for the efficient aminoacylation of several tRNAs. oup.comnih.gov In some bacteria, t⁶A is a strong positive determinant for the aminoacylation of tRNA by certain isoleucyl-tRNA synthetases. nih.gov Studies in human mitochondria have shown that a lack of t⁶A modification leads to a significant reduction in the aminoacylation of mitochondrial tRNAThr and tRNALys. oup.com While the exact mechanism is not fully understood, it is thought that the t⁶A modification may be part of the identity elements recognized by the aminoacyl-tRNA synthetase, or it may help to maintain the correct tRNA structure for efficient charging. nih.gov However, it is noteworthy that in some cases, such as with E. coli tRNAThr, the unmodified form shows similar aminoacylation kinetics to the native tRNA, suggesting that the role of t⁶A in aminoacylation can be species- and tRNA-specific. nih.gov
Table 1: Effects of this compound (t⁶A) Deficiency on Translation
| Biological Process | Organism/System | Observed Effect of t⁶A Deficiency | References |
| Translational Fidelity | Yeast | Increased ribosome occupancy at specific codons, suggesting altered elongation rates. | nih.gov |
| Human Mitochondria | Multiple amino acid misincorporations due to misreading of near-cognate codons. | oup.com | |
| Ribosomal Frameshifting | Yeast | Increased rates of +1 frameshifting. | nih.govnih.gov |
| General | Prevention of frameshifting during protein synthesis. | nih.govresearchgate.net | |
| Start Codon Recognition | Yeast | Increased translation initiation at upstream non-AUG codons and leaky scanning. | microbialcell.comnih.govscholaris.ca |
| General | Prevention of leaky scanning of initiation codons. | nih.govoup.com | |
| Stop Codon Read-Through | Yeast | Increased read-through of UAG, UAA, and UGA stop codons. | nih.govresearchgate.net |
| General | Proper recognition of stop codons. | nih.govoup.com | |
| tRNA Aminoacylation | Human Mitochondria | Substantial reduction in aminoacylation of tRNAThr and tRNALys. | oup.com |
| Bacteria | Strong positive determinant for aminoacylation by some isoleucyl-tRNA synthetases. | nih.gov |
Impact on Anticodon Stem-Loop (ASL) Structural Conformation and Dynamics
The t6A modification at position 37 exerts a profound influence on the three-dimensional structure and flexibility of the tRNA anticodon stem-loop (ASL), which is crucial for its function in decoding messenger RNA (mRNA). mdpi.comnih.govresearchgate.net Structural studies have revealed that t6A stabilizes the anticodon loop architecture, pre-structuring it for optimal interaction with the ribosome and mRNA. oup.comoup.comresearchgate.net
One of the key structural roles of t6A is to prevent the formation of an incorrect hydrogen bond between nucleotides U33 and A37 within the loop. oup.comrcsb.orgresearchgate.net In the absence of this modification, such an intraloop base pair can form, creating a less favorable conformation for ribosomal binding. rcsb.org By preventing this interaction, t6A ensures the anticodon loop remains in an open and structured conformation required for efficient entry into the ribosomal A-site. mdpi.comrcsb.org
Furthermore, the threonylcarbamoyl moiety of t6A enhances base stacking on the 3'-side of the anticodon loop. oup.comrcsb.orgnih.gov It facilitates cross-strand stacking with the first base of the codon (A1) and the adjacent A38 of the tRNA, which strengthens the codon-anticodon interaction. oup.comnih.gov This stabilization is particularly important for overcoming the inherently weak binding of A-U base pairs, thus promoting the correct pairing between the codon and anticodon. mdpi.com In some tRNA contexts, such as the initiator tRNA of Schizosaccharomyces pombe, the presence of t6A induces a unique U-turn motif by causing U36 to bulge out, which allows for strong stacking between A35 and t6A37, further rigidifying the loop structure. nih.govnih.gov This structural ordering is critical for maintaining translational fidelity and preventing reading frame errors. mdpi.comnih.gov
| Finding | Structural Consequence | Reference |
| Prevents U33-A37 base pairing | Maintains an open and structured loop conformation required for ribosomal binding. | oup.comrcsb.orgresearchgate.net |
| Enhances base stacking | Stabilizes codon-anticodon interaction, particularly for weak A-U pairs, by promoting cross-strand stacking. | oup.comrcsb.orgnih.gov |
| Induces U-turn motif | In certain tRNAs, it creates a rigid loop structure by causing U36 to bulge out, allowing A35-t6A37 stacking. | nih.govnih.gov |
| Pre-structures the ASL | Optimizes the anticodon loop architecture for accurate decoding at the ribosome. | oup.comoup.comresearchgate.net |
Role in Maintaining Cellular Protein Homeostasis (Proteostasis)
The t6A modification is vital for maintaining cellular protein homeostasis, or proteostasis, which is the balance of protein synthesis, folding, and degradation. mdpi.comresearchgate.netresearchgate.net By ensuring high-fidelity translation, t6A helps prevent the synthesis of aberrant or misfolded proteins that can be toxic to the cell. nih.gov
Depletion of t6A has been shown to interfere with proteostasis, leading to significant cellular stress. mdpi.comnih.govresearchgate.net The absence of t6A can cause errors in translation, such as incorrect initiation and an increased rate of ribosomal frameshifting. nih.gov This leads to the production of malfunctioning proteins, which are prone to misfolding and aggregation. nih.govmit.edu Studies in yeast and Drosophila have demonstrated that a deficiency in t6A synthesis results in the accumulation of protein aggregates and the activation of the unfolded protein response (UPR), a cellular stress response pathway. nih.govpreprints.org
Chronic activation of the UPR due to persistent translational errors can ultimately lead to programmed cell death (apoptosis). nih.gov Therefore, the t6A modification acts as a critical safeguard for proteostasis, ensuring the integrity of the proteome and cell viability by promoting accurate and efficient protein synthesis. mdpi.comresearchgate.net Proteomic analyses in t6A-deficient yeast strains revealed global mistranslation and subsequent protein aggregation, underscoring the modification's global role in maintaining protein quality. mit.edupreprints.org
Broader Cellular and Metabolic Consequences of t6A Modification
The influence of t6A extends beyond translational fidelity, impacting broader cellular and metabolic functions, including threonine metabolism and mitochondrial respiration. researchgate.netcreative-proteomics.com
The biosynthesis of t6A is intrinsically linked to the metabolism of the amino acid L-threonine. mdpi.comcreative-proteomics.com L-threonine is a direct substrate, along with bicarbonate (or CO2) and ATP, for the synthesis of the t6A modification. mdpi.comnih.govu-tokyo.ac.jp The enzyme TsaC/Sua5 catalyzes the initial step, creating an L-threonylcarbamoyladenylate (TC-AMP) intermediate. mdpi.comnih.gov This intermediate's threonylcarbamoyl moiety is then transferred to A37 of the tRNA. mdpi.com
This connection means that the cellular concentration of threonine can directly influence the level of t6A modification on tRNAs. creative-proteomics.com Research has shown that threonine levels can dynamically regulate tRNA t6A modification, which in turn modulates the rate of protein synthesis. creative-proteomics.com For instance, in glioblastoma stem cells, an upregulation of the t6A synthesis machinery promotes the modification and accelerates protein synthesis, highlighting a direct link between amino acid availability, tRNA modification, and the regulation of translation. creative-proteomics.com
The t6A modification is particularly crucial for the function of mitochondria, the cellular powerhouses responsible for respiration and ATP production. researchgate.netsemanticscholar.org Both t6A and the enzymes responsible for its synthesis are found in high abundance in mitochondria, reflecting the high energy demands of these organelles. researchgate.net
| Cellular System | Key Enzyme(s) | Consequence of Deficiency | Reference |
| Cytoplasm | KEOPS complex, Sua5/YrdC | Global mistranslation, protein aggregation, UPR activation, growth defects. | nih.govnih.govpreprints.org |
| Mitochondria | OSGEPL1, YrdC | Reduced mitochondrial protein synthesis, impaired respiratory chain function, defective respiratory growth. | oup.comu-tokyo.ac.jpnih.govoup.com |
Enzymology and Biosynthesis Pathways of N6 Threonylcarbamoyladenosine
Universal Core t6A Biosynthesis Pathway
The biosynthesis of N6-threonylcarbamoyladenosine (t6A), a universally conserved modification found in transfer RNA (tRNA), follows a core pathway that is fundamental across all domains of life. nih.gov This intricate process is catalyzed by two main families of enzymes and can be broadly divided into two major stages: the initial formation of an activated intermediate, threonylcarbamoyl-adenylate (TC-AMP), and the subsequent transfer of the threonylcarbamoyl group to the target adenosine (B11128) residue on the tRNA molecule. mdpi.comnih.gov The modification is strategically located at position 37 (A37), adjacent to the anticodon, in nearly all tRNAs that are responsible for decoding codons beginning with adenine (B156593) (ANN codons). nih.govtandfonline.com This modification is crucial for ensuring translational fidelity and accuracy during protein synthesis. researchgate.net
Initial Steps: Threonylcarbamoyl-Adenylate (TC-AMP) Formation
The first phase of the t6A biosynthesis pathway is dedicated to the synthesis of L-threonylcarbamoyl adenylate (TC-AMP). nih.gov This high-energy intermediate is formed through the condensation of L-threonine, bicarbonate (or carbon dioxide), and ATP. researchgate.net This reaction is a critical preparatory step that activates the threonylcarbamoyl moiety for its eventual transfer to the tRNA. mdpi.com
The formation of TC-AMP is catalyzed by a universal protein family known as TsaC/Sua5 (also referred to as YrdC). nih.govnih.gov While TsaC is typically a single-domain protein found in bacteria, Sua5 proteins, present in archaea and eukaryotes, are composed of a TsaC-like domain along with an additional C-terminal domain of unknown function. nih.govdntb.gov.ua These enzymes catalyze the condensation reaction that produces the unstable TC-AMP intermediate and inorganic pyrophosphate (PPi). nih.govresearchgate.net Structural and functional analyses have identified a conserved tetrad motif, KxR–SxN, within the TsaC domain that is essential for the biosynthesis of TC-AMP. nih.gov
The proposed mechanism suggests that the reaction begins with the activation of bicarbonate by the enzyme to form a carboxy-AMP intermediate, which then condenses with L-threonine. researchgate.net A second ATP molecule is then utilized to activate this product, leading to the formation of threonylcarbamoyl-adenylate. researchgate.net
The synthesis of the TC-AMP intermediate is strictly dependent on the presence of three key substrates: L-threonine, bicarbonate (HCO3⁻) or carbon dioxide (CO2), and adenosine triphosphate (ATP). researchgate.netnih.gov L-threonine provides the amino acid backbone of the modification, while bicarbonate serves as the source of the carbonyl group. mdpi.comnih.gov ATP provides the necessary energy for the reaction through its hydrolysis to AMP and pyrophosphate, and also contributes the adenylate moiety to form the activated TC-AMP intermediate. mdpi.comnih.gov The ATPase activity of the TsaC/Sua5 enzymes is dependent on the presence of both L-threonine and bicarbonate. researchgate.net
Terminal Steps: Threonylcarbamoyl Moiety Transfer to Adenosine 37 (A37)
Following the synthesis of TC-AMP, the terminal phase of the t6A biosynthesis pathway involves the transfer of the threonylcarbamoyl group from TC-AMP to the N6 position of the adenosine residue at position 37 of the target tRNA. mdpi.comnih.gov This step is catalyzed by a separate family of enzymes and results in the final t6A-modified tRNA. researchgate.net
The transfer of the threonylcarbamoyl moiety is catalyzed by the TsaD/Kae1/Qri7 protein family. nih.govnih.gov While these core enzymes are universally conserved, they often work in conjunction with accessory proteins that vary between the different domains of life. researchgate.net In bacteria, the transfer requires the TsaD protein to form a complex with TsaB and TsaE. nih.govuconn.edu In archaea and the cytoplasm of eukaryotes, the Kae1 protein is part of a larger, multi-subunit complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size). researchgate.netresearchgate.net In mitochondria, a homolog called Qri7 is capable of catalyzing the reaction on its own. researchgate.netnih.gov
Structural studies have revealed that a highly conserved HxxxH−D motif within the TsaD/Kae1/Qri7 proteins is crucial for coordinating a divalent metal ion (such as Zn²⁺ or Mg²⁺) and the phosphonate oxygen of TC-AMP, and mutations in this motif abolish the enzyme's catalytic activity. nih.gov
The t6A modification is highly specific for the adenosine residue at position 37 (A37) in the anticodon loop of tRNAs that decode ANN codons. nih.govtandfonline.com This specificity is critical for its function in maintaining reading frame fidelity during translation. While the TsaC/Sua5 enzymes can exhibit relaxed substrate specificity in vitro, producing analogs of TC-AMP, the TsaD/Kae1/Qri7 family demonstrates more stringent specificity for the tRNA substrate. researchgate.net The precise mechanism for how the A37 of the tRNA is docked into the catalytic site to accept the threonylcarbamoyl group is still under investigation. nih.gov However, studies have identified that certain nucleotides within the anticodon loop, such as U36 and A38, act as important determinants for the modification to occur. oup.com
Interactive Data Tables
Table 1: Key Enzymes in t6A Biosynthesis
| Step | Enzyme Family | Domain(s) of Life | Function |
|---|---|---|---|
| TC-AMP Formation | TsaC/Sua5 (YrdC) | Universal | Catalyzes the synthesis of threonylcarbamoyl-adenylate (TC-AMP) from L-threonine, bicarbonate, and ATP. |
| Threonylcarbamoyl Transfer | TsaD/Kae1/Qri7 | Universal | Transfers the threonylcarbamoyl moiety from TC-AMP to A37 of tRNA. |
Table 2: Substrate and Product Overview of t6A Biosynthesis
| Step | Substrates | Key Intermediate | Final Product |
|---|---|---|---|
| Initial Steps | L-threonine, Bicarbonate/CO2, ATP | Threonylcarbamoyl-adenylate (TC-AMP) | - |
| Terminal Steps | TC-AMP, tRNA with A37 | - | t6A-modified tRNA |
Kingdom-Specific Adaptations of t6A Biosynthetic Machineries
The core enzymatic function for t6A synthesis is conserved across all domains of life, but the protein complexes that carry out the final transfer of the threonylcarbamoyl group to tRNA have evolved differently in bacteria versus archaea and eukaryotes. nih.gov
In bacteria, the transfer of the threonylcarbamoyl group from TC-AMP to tRNA is performed by a multiprotein complex composed of TsaD, TsaB, and TsaE. oup.comnih.govresearchgate.net TsaD is the catalytic subunit, belonging to a universally conserved protein family (COG0533) that also includes the archaeal/eukaryotic Kae1. oup.commdpi.com However, bacterial TsaD requires the accessory proteins TsaB and TsaE for its function and stability. nih.gov These three proteins form an essential interaction network for bacterial viability. researchgate.net The complex, often referred to as the TC-transfer complex, ensures the efficient and regulated synthesis of t6A. nih.gov
TsaB, a paralog of TsaD that has lost its catalytic activity, plays a crucial structural role within the complex. oup.com Small-angle X-ray scattering (SAXS) analyses have revealed that TsaB acts as a dimerization module, facilitating the formation of a symmetric TsaB2D2 core complex. nih.govresearchgate.net This TsaB-mediated dimerization is reminiscent of the function of the Pcc1 subunit in the archaeal KEOPS complex. nih.govresearchgate.net In the Thermotoga maritima system, TsaB forms the central dimerization unit, creating a stable platform for tRNA binding and the subsequent steps of the catalytic cycle. nih.govresearchgate.net The TsaB2D2 complex is considered the minimal scaffold capable of binding one tRNA molecule. uconn.edunih.gov
| Domain | Complex | Core Catalytic Subunit | Accessory/Regulatory Subunits | Dimerization Module |
|---|---|---|---|---|
| Bacteria | TsaBDE | TsaD | TsaB, TsaE | TsaB |
| Archaea/Eukarya (Cytoplasm) | KEOPS | Kae1 | Bud32, Pcc1, Cgi121, Gon7/Pcc2 | Pcc1 |
TsaE is an ATPase whose activity is essential for the multi-turnover catalytic cycle of t6A synthesis. nih.govnih.gov TsaE itself has a weak intrinsic ATPase activity, which is strongly stimulated upon binding to the TsaBD complex. oup.comnih.gov Kinetic studies have shown that the TsaB2D2 complex alone can perform a single round of t6A synthesis. oup.comnih.gov However, the ATPase activity of TsaE is required for the release of the modified tRNA product, allowing the enzyme complex to engage in subsequent catalytic cycles. uconn.edunih.gov The binding of TsaE and tRNA to the TsaBD platform is mutually exclusive. mdpi.com TsaE-catalyzed ATP hydrolysis is thought to induce conformational changes that lead to the dissociation of TsaE from the TsaBD complex, freeing the tRNA binding site and resetting the system for the next round of modification. mdpi.comnih.govresearchgate.net This ATP-dependent mechanism ensures the directionality and efficiency of the t6A biosynthesis pathway in bacteria. nih.gov
In archaea and the cytoplasm of eukaryotes, the final step of t6A biosynthesis is catalyzed by a highly conserved, essential multiprotein complex known as KEOPS (Kinase, Endopeptidase and Other Proteins of Small size) or EKC (Endopeptidase-like Kinase Chromatin-associated). researchgate.netnih.govnih.gov This complex, in conjunction with the Sua5 protein, is responsible for transferring the threonylcarbamoyl moiety from TC-AMP to the target tRNA. researchgate.netresearchgate.net Mutations in the genes encoding human KEOPS subunits are linked to the severe genetic disorder Galloway-Mowat syndrome. nih.govnih.govresearchgate.net
The KEOPS complex is composed of a core set of four subunits conserved across archaea and eukaryotes: Kae1, Bud32, Pcc1, and Cgi121. researchgate.netnih.govoup.com A fifth subunit, Gon7, is found in fungi and metazoa, while a functional homolog, Pcc2, has been identified in archaea. researchgate.netresearchgate.netbiorxiv.org
Kae1 (OSGEP): This is the central catalytic subunit, a universal metalloprotein belonging to the ASHKA superfamily of ATPases, and the ortholog of bacterial TsaD. researchgate.netoup.comresearchgate.net
Bud32 (PRPK): An atypical protein kinase with ATPase activity that plays a regulatory role. researchgate.netresearchgate.netsemanticscholar.org
Pcc1 (LAGE3): A small protein that acts as a dimerization module, crucial for the complex's architecture. researchgate.netoup.com
Cgi121 (TPRKB): A subunit involved in tRNA binding. researchgate.netbiorxiv.org
Gon7/Pcc2: A fifth subunit that interacts with Pcc1 and influences the oligomeric state of the complex. researchgate.netbiorxiv.orgbiorxiv.org In yeast, Gon7 prevents the dimerization seen in the archaeal complex. biorxiv.orgresearchgate.net
| Subunit | Alternative Name | Primary Function | Conservation |
|---|---|---|---|
| Kae1 | OSGEP | Catalytic (TC-transfer) | Universal (in KEOPS) |
| Bud32 | PRPK | Regulatory Kinase/ATPase | Archaea, Eukarya |
| Pcc1 | LAGE3 | Dimerization, Structural | Archaea, Eukarya |
| Cgi121 | TPRKB | tRNA binding | Archaea, Eukarya |
| Gon7/Pcc2 | - | Regulates oligomerization | Fungi/Metazoa (Gon7), Archaea (Pcc2) |
The subunits of the KEOPS complex are functionally interdependent, and the absence of any one of them can lead to lethality or severe growth defects in yeast. nih.govnih.gov The integrity of the entire complex is required for its tRNA modification activity. nih.gov Kae1 is the catalytic heart, but its function is supported and regulated by the other subunits. oup.comnih.gov Pcc1-mediated dimerization is essential for creating an active assembly capable of binding tRNA. oup.comnih.gov Bud32 directly participates in tRNA binding and uses its ATPase activity to modulate the catalytic activity of Kae1. nih.govoup.comnih.gov Cgi121 also plays a role in promoting the binding of tRNA to the complex and enhancing Kae1's catalytic activity. oup.combiorxiv.orgnih.gov Together, these subunits form a sophisticated molecular machine that ensures the precise and efficient synthesis of the vital t6A modification. oup.com
Archaeal and Eukaryotic Cytoplasmic System: The KEOPS Complex
Biosynthesis of Cyclic this compound (ct6A)
In some organisms, the t6A modification can be further converted into a hypermodified form known as cyclic this compound (ct6A). This modification involves the formation of an oxazolone (B7731731) ring structure from the threonylcarbamoyl moiety of t6A researchgate.net.
Role of tRNA Threonylcarbamoyladenosine Dehydratase A (TcdA/CsdL)
The key enzyme responsible for the biosynthesis of ct6A is tRNA threonylcarbamoyladenosine dehydratase A, also known as TcdA or CsdL researchgate.netresearchgate.net. TcdA is an E1-like activating enzyme that catalyzes the conversion of t6A to ct6A on the tRNA molecule researchgate.netnih.gov. This enzymatic activity has been identified in a range of organisms, including bacteria and yeast nih.gov.
Structural studies have revealed that TcdA functions as a dimer, and its structural integrity is dependent on the presence of bound cations such as K+ and Na+ researchgate.net. The dimeric structure of TcdA is capable of associating with tRNA in a 1:1 stoichiometry, positioning the tRNA in a suitable orientation for the cyclization reaction to occur at the A37 position researchgate.net. The absence of TcdA/CsdL leads to the complete loss of ct6A formation, with the modification remaining in the t6A state researchgate.net.
ATP-Dependent Dehydration Mechanism
The conversion of t6A to ct6A by TcdA/CsdL is an active process that requires energy in the form of ATP researchgate.net. The reaction is an ATP-dependent dehydration, where a molecule of water is removed from the threonylcarbamoyl group of t6A to form the cyclic oxazolone ring of ct6A researchgate.net.
The proposed enzymatic steps are as follows:
Binding of the t6A-modified tRNA and ATP to the active site of the TcdA dimer.
ATP hydrolysis drives the dehydration of the threonylcarbamoyl side chain.
Formation of the ct6A modification on the tRNA.
Release of the ct6A-modified tRNA, AMP, and PPi.
Crystal structures of TcdA in complex with both ATP and AMP have provided insights into the conformational changes that occur during the catalytic cycle nih.gov.
Involvement of Auxiliary Proteins CsdA and CsdE
While TcdA is the primary catalyst for ct6A formation, its efficiency in vivo is significantly enhanced by the involvement of two auxiliary proteins: CsdA and CsdE nih.govnih.gov. CsdA is a cysteine desulfurase, and CsdE is a sulfur acceptor protein, and they are known to function together in a sulfur relay system nih.govnih.govresearchgate.net.
The role of a sulfur transfer system in the biosynthesis of a non-thiolated modification like ct6A is intriguing. Studies have shown that in bacterial strains lacking either CsdA or CsdE, the levels of ct6A are drastically reduced, indicating their importance for the process in a cellular context nih.gov. It has been demonstrated that TcdA/CsdL engages in transient interactions with both CsdA and CsdE researchgate.netnih.gov. These short-lived interactions are thought to be crucial for the proper functioning of TcdA.
Although the precise mechanism is not fully understood, it is hypothesized that the interaction with CsdA and CsdE may facilitate conformational changes in TcdA or play a role in the proper channeling of substrates or cofactors, even if sulfur itself is not incorporated into the final ct6A product researchgate.netnih.gov. This suggests a complex regulatory network for the biosynthesis of this hypermodified tRNA nucleoside.
| Protein | Function | Role in ct6A Biosynthesis |
| TcdA/CsdL | tRNA threonylcarbamoyladenosine dehydratase | Main catalyst for the ATP-dependent dehydration of t6A to ct6A. |
| CsdA | Cysteine desulfurase | Auxiliary protein that enhances the efficiency of TcdA. |
| CsdE | Sulfur acceptor protein | Auxiliary protein that interacts with both CsdA and TcdA to support ct6A formation. |
Yeast Homologs: TCD1 and TCD2
In the yeast Saccharomyces cerevisiae, the biosynthesis of the hypermodified nucleoside cyclic this compound (ct6A) from this compound (t6A) is carried out by two homologous enzymes, TCD1 (YHR003C) and TCD2 (YKL027W). nih.govresearchgate.netnih.gov These proteins function as tRNA threonylcarbamoyladenosine dehydratases, catalyzing the ATP-dependent dehydration of t6A to form the cyclic derivative, which features an oxazolone ring. nih.govfrontiersin.org Both TCD1 and TCD2 are localized to the outer membrane of the mitochondria. researchgate.netnih.gov
The genes encoding TCD1 and TCD2 are paralogs that arose from a whole genome duplication event in yeast. researchgate.netnih.gov While null mutants of either TCD1 or TCD2 are viable, the absence of these enzymes leads to a deficiency in ct6A formation. researchgate.netnih.gov This deficiency has been shown to impair respiratory cell growth, highlighting the importance of ct6A in mitochondrial function. nih.gov The requirement of both TCD1 and TCD2 for the formation of ct6A suggests a potential functional redundancy or a cooperative mechanism in the biosynthesis of this crucial tRNA modification. nih.gov
Biosynthesis of N6-Methyl-N6-Threonylcarbamoyladenosine (m6t6A)
Identification and Characterization of TrmO (YaeB) as the Responsible Methyltransferase
The formation of N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) from t6A is catalyzed by the methyltransferase TrmO. nih.govnih.govoup.com In Escherichia coli, this enzyme was initially identified as YaeB before its function was determined and it was subsequently renamed TrmO. nih.govnih.govresearchgate.net TrmO is responsible for transferring a methyl group to the N6 position of the threonylcarbamoyl moiety of t6A already present in certain tRNAs, such as tRNAThr. nih.govnih.gov
Structurally, TrmO is unique as it does not belong to any of the previously known classes of methyltransferases. nih.govnih.gov It possesses a distinctive single-sheeted β-barrel structure, which establishes it as the founding member of a novel class of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. nih.govnih.gov Homologs of TrmO have been identified in a range of organisms from bacteria to humans, indicating a conserved role for m6t6A in translation. nih.govnih.gov
S-Adenosyl-L-Methionine (AdoMet) as the Methyl Donor
The methylation reaction catalyzed by TrmO utilizes S-adenosyl-L-methionine (AdoMet or SAM) as the methyl donor. nih.govnih.govnih.gov AdoMet is a common cosubstrate involved in most biological methylation reactions. biorxiv.orgumn.edu In the biosynthesis of m6t6A, TrmO facilitates the transfer of the methyl group from AdoMet to the t6A substrate within the tRNA molecule. nih.govnih.gov This enzymatic activity has been confirmed through in vitro reconstitution experiments where recombinant TrmO was shown to methylate t6A-containing tRNA in the presence of AdoMet. nih.govnih.gov The reaction results in the formation of m6t6A and S-adenosyl-L-homocysteine (SAH). biorxiv.org
Biosynthesis of 2-Methylthio-N6-Threonylcarbamoyladenosine (ms2t6A)
Enzymatic Roles of Methylthiotransferases: MtaB and Cdkal1
The biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) involves the addition of a methylthio group to the C2 position of the adenine base of t6A. This reaction is catalyzed by a family of enzymes known as methylthiotransferases (MTTases). nih.govresearchgate.net In bacteria, the enzyme responsible for this modification is MtaB, also known as YqeV in Bacillus subtilis. researchgate.netnih.govnih.gov In eukaryotes, the homologous enzyme is Cdkal1 (CDK5 regulatory subunit-associated protein 1-like 1). nih.govnih.govresearchgate.net
Both MtaB and Cdkal1 are members of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. researchgate.netwikipedia.org These enzymes typically contain iron-sulfur clusters, which are essential for their catalytic activity. researchgate.netnih.gov The reaction they catalyze is complex, involving the conversion of t6A to ms2t6A. nih.govresearchgate.net Cdkal1 has been specifically shown to be responsible for the biosynthesis of ms2t6A in tRNALys(UUU) in mammals. nih.govoup.com Deficiencies in Cdkal1 function have been linked to an increased risk of type 2 diabetes, underscoring the physiological importance of the ms2t6A modification. nih.govoup.com
Specificity and promiscuity in t6A and derivative biosynthesis
The biosynthesis of t6A and its derivatives is a multi-step process that involves several enzymes, each with a distinct role and level of substrate specificity. The initial step in t6A biosynthesis, the formation of threonylcarbamoyl-adenosine monophosphate (TC-AMP), is catalyzed by TsaC in bacteria or its homolog Tcs2 (Sua5) in eukaryotes. nih.govnih.gov Studies have shown that these enzymes exhibit a degree of promiscuity, or relaxed substrate specificity. For example, TsaC can utilize amino acids other than threonine, such as serine and hydroxynorvaline, to produce the corresponding carbamoyladenylate analogs. nih.gov
However, the subsequent step, the transfer of the threonylcarbamoyl moiety from TC-AMP to the A37 position of tRNA, is catalyzed by the TsaD enzyme (or the KEOPS complex in eukaryotes), which acts as a "gatekeeper" to ensure the fidelity of the final modification. nih.govnih.gov TsaD displays more stringent substrate specificity than TsaC, preferentially transferring the correct threonylcarbamoyl group to the tRNA. nih.govnih.gov This two-step mechanism, with an initial promiscuous step followed by a more specific one, allows for a balance between efficiency and accuracy in the biosynthesis of t6A.
The enzymes responsible for the synthesis of t6A derivatives also exhibit substrate specificity. For instance, TrmO specifically methylates t6A to form m6t6A. nih.gov Similarly, the methylthiotransferases MtaB and Cdkal1 act on t6A to produce ms2t6A. nih.govresearchgate.net Cdkal1, in particular, has been shown to modify t6A in tRNALys(UUU). nih.gov The specificity of these enzymes is crucial for ensuring that the correct modifications are incorporated into the appropriate tRNAs, thereby maintaining the integrity of the genetic code and the efficiency of protein synthesis. The ability of some of these enzymes to recognize and modify specific tRNA isoacceptors suggests a sophisticated mechanism of substrate recognition that likely involves structural features of the tRNA beyond the immediate vicinity of the modification site. researchgate.net
Structural Biology and Mechanistic Insights into N6 Threonylcarbamoyladenosine Enzymes
Structural Context of t6A at tRNA Position 37
The t6A modification is strategically positioned at adenosine (B11128) 37 (A37) within the anticodon stem-loop (ASL) of specific tRNAs. researchgate.netresearchgate.net This location is crucial for its primary role in ensuring accurate and efficient protein synthesis. Structurally, the bulky threonylcarbamoyl group of t6A prevents the formation of an erroneous base pair between U33 and A37, which would alter the conformation of the anticodon loop. sinh.ac.cnbiorxiv.org By preventing this intramolecular interaction, t6A helps to maintain the canonical U-turn shape of the anticodon loop, an open and structured conformation that is required for proper binding to the ribosome. biorxiv.orgpdx.edusemanticscholar.org
Furthermore, the t6A modification enhances codon-anticodon pairing through a cross-strand stacking interaction between its threonylcarbamoyl moiety and the first base of the mRNA codon (A1) in the ribosomal A-site. nih.govoup.comrsc.org This stacking stabilizes the weak U36-A1 base pair, thereby increasing the binding affinity of the tRNA for its cognate codon and preventing frameshifting during translation. nih.govoup.com The presence of t6A at position 37 is thus a key determinant of decoding accuracy, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. oup.com
High-Resolution Crystal Structures of t6A Biosynthetic Enzymes and Complexes
The biosynthesis of t6A is a multi-step process catalyzed by a conserved set of enzymes. ucla.edu High-resolution crystal structures of these enzymes and their complexes have provided invaluable insights into the molecular mechanisms underpinning this essential tRNA modification.
TcdA/CsdL Structures and Elucidation of tRNA Binding Motifs
In some bacteria, t6A can be further modified into cyclic N6-threonylcarbamoyladenosine (ct6A) by the enzyme TcdA, also known as CsdL. researchgate.netresearchgate.net The crystal structures of Escherichia coli TcdA in complex with ATP and AMP have been determined at high resolution. plos.orgnih.gov These structures reveal that TcdA is a homodimer, with each monomer consisting of two sub-domains. plos.orgnih.gov
The N-terminal sub-domain adopts a Rossmann-like fold similar to that of other ATP-binding enzymes like ThiF and MoeB. nih.gov In contrast, the C-terminal sub-domain possesses a novel fold that appears to be unique to TcdA. nih.gov Structural analysis and surface mutagenesis studies have identified positively charged regions on the C-terminal sub-domain as being critical for tRNA recognition and binding. nih.gov Small-angle X-ray scattering (SAXS) studies have shown that the TcdA dimer can associate with a single tRNA molecule in a 1:1 stoichiometry, positioning the anticodon loop for the cyclization reaction. plos.orgnih.govresearchgate.net
| TcdA/CsdL Structural Features | |
| Organism | Escherichia coli |
| Quaternary Structure | Homodimer |
| N-terminal Domain Fold | Rossmann-like (ATP-binding) |
| C-terminal Domain Fold | Novel |
| tRNA Binding | Primarily via positively charged C-terminal subdomain |
| Stoichiometry with tRNA | 1:1 (TcdA dimer:tRNA) |
Architecture of Bacterial TsaB2D2 and TsaB2D2E2 Complexes
In bacteria, the core of the t6A biosynthetic machinery is a complex formed by the proteins TsaB, TsaD, and TsaE. pdx.edusemanticscholar.org TsaC (or YrdC) first synthesizes the intermediate threonylcarbamoyl-AMP (TC-AMP). oup.comnih.gov The TsaBDE complex then transfers the threonylcarbamoyl moiety from TC-AMP to A37 of the tRNA. oup.comnih.gov
Structural studies of the Thermotoga maritima components have revealed the architecture of these complexes. researchgate.net TsaB and TsaD form a stable heterodimer (TsaBD), which then assembles into a symmetric TsaB2D2 heterotetramer. nih.govresearchgate.net TsaB acts as a dimerization module, similar to the role of Pcc1 in the archaeal KEOPS complex. researchgate.net This TsaB2D2 complex serves as the minimal platform for binding a single tRNA molecule. researchgate.net
The TsaE subunit, an ATPase, can then bind to the tRNA-bound TsaB2D2 complex, forming a TsaB2D2E1 or TsaB2D2E2 complex. researchgate.netoup.com The crystal structure of the TsaBDE complex from T. maritima shows that TsaE binds at the interface of TsaB and TsaD, in a position that would prevent simultaneous tRNA binding. oup.comnih.gov This suggests that TsaE's role, fueled by ATP hydrolysis, is to facilitate the release of the modified tRNA product, thereby resetting the complex for another catalytic cycle. researchgate.netcore.ac.uk
Structural Analysis of t6A Derivatives: The Twisted Arrangement of ct6A
Initially, the cyclic form of t6A (ct6A) was thought to possess an oxazolone (B7731731) ring structure. researchgate.netoup.com However, the crystal structure of chemically synthesized ct6A revealed an unexpected hydantoin (B18101) isoform. researchgate.netnih.govresearchgate.net This hydantoin structure was subsequently confirmed to be the form present in E. coli tRNAs. nih.gov
A key structural feature of the hydantoin isoform of ct6A is the twisted arrangement between the hydantoin ring and the adenine (B156593) ring. researchgate.netnih.govresearchgate.net This non-planar conformation is a significant departure from the previously assumed structure and has prompted a re-evaluation of the functional roles of ct6A in tRNA. nih.gov The twisted structure likely influences the stacking interactions within the anticodon loop and with the mRNA codon, thereby fine-tuning the decoding process. researchgate.net
Novel Enzyme Topologies: The β-barrel Structure of TrmO
In some bacteria, t6A can be further methylated to form N6-methyl-N6-threonylcarbamoyladenosine (m6t6A). oup.comsemanticscholar.org The enzyme responsible for this modification is TrmO (formerly YaeB). oup.comufl.edu Structural and functional studies of E. coli TrmO have revealed that it represents a novel class of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. oup.comsemanticscholar.org
TrmO possesses a unique, single-sheeted β-barrel structure that does not resemble any of the known classes of methyltransferases. oup.comufl.edu This distinct topology defines it as a Class VIII methyltransferase. ufl.edusemanticscholar.org The enzyme uses AdoMet as the methyl donor to specifically methylate the t6A at position 37 of certain tRNAs, such as tRNAThr. oup.comufl.edu Interestingly, in strains lacking TrmO, the t6A precursor is converted into ct6A, indicating that t6A is a common intermediate for both the m6t6A and ct6A modification pathways. oup.comufl.edu
| TrmO Enzyme Characteristics | |
| Function | Methylation of t6A to m6t6A |
| Methyl Donor | S-adenosyl-L-methionine (AdoMet) |
| Structure | Unique single-sheeted β-barrel |
| Classification | Class VIII Methyltransferase |
| Substrate | t6A-modified tRNA (e.g., tRNAThr) |
Molecular Basis of Enzyme-tRNA Recognition and Catalysis
The biosynthesis of t6A is a two-step process. nih.gov The first step, the synthesis of TC-AMP from L-threonine, bicarbonate, and ATP, is catalyzed by TsaC/Sua5. nih.govtandfonline.com The second step involves the transfer of the threonylcarbamoyl group from TC-AMP to A37 of the tRNA, a reaction catalyzed by the TsaD/Kae1/Qri7 family of proteins, often in complex with other subunits like TsaB and TsaE in bacteria or the KEOPS complex in archaea and eukaryotes. ucla.edunih.gov
Enzyme-tRNA recognition is a critical aspect of this process. For the bacterial TsaB2D2 complex, the interface between the TsaB and TsaD subunits forms the binding platform for the tRNA, arranging the anticodon loop into the active site of the TsaD subunit. pdx.edu In human mitochondria, the enzyme OSGEPL1 (a Qri7 homolog) carries out the modification, and studies have shown that besides A37, the base A38 is a crucial recognition element for human mitochondrial tRNAThr. oup.com
Genetic and Evolutionary Trajectories of N6 Threonylcarbamoyladenosine
Evolutionary Conservation of t6A Modification Across All Domains of Life
N6-Threonylcarbamoyladenosine (t6A) is a universally conserved transfer RNA (tRNA) modification found at position 37, adjacent to the anticodon, in nearly all tRNAs that decode codons starting with adenosine (B11128) (ANN codons). nih.govasm.orgtandfonline.com This modification is present in all three domains of life: Bacteria, Archaea, and Eukarya, highlighting its ancient origins and fundamental importance in biological processes. asm.orgnih.govasm.org The universal presence of t6A suggests it was likely present in the tRNA of the last universal common ancestor (LUCA), underscoring its critical role in the foundational mechanisms of life. asm.orgasm.org
The t6A modification plays a crucial role in maintaining translational fidelity by stabilizing the anticodon stem-loop structure and enhancing codon-anticodon interactions. nih.govasm.orgnih.gov This stabilization is critical for accurate decoding of genetic information during protein synthesis. The biosynthesis of t6A is a two-step enzymatic process catalyzed by two universally conserved protein families: TsaC/Sua5 and TsaD/Kae1/Qri7. nih.govmdpi.com The conservation of these enzymatic pathways across the domains of life further emphasizes the evolutionary significance of the t6A modification. mdpi.com
Comparative Genomics Approaches in Identifying t6A Biosynthesis Genes
Comparative genomics has been a pivotal tool in the identification and characterization of the genes responsible for t6A biosynthesis. tandfonline.comnih.gov By analyzing gene presence and absence across a wide range of organisms, researchers have been able to pinpoint the core enzymatic machinery required for this essential tRNA modification. tandfonline.com These analyses have revealed that the biosynthesis of t6A involves two key protein families: the TsaC/Sua5 family (COG0009) and the TsaD/Kae1/Qri7 family (COG0533), which are universally conserved. nih.govmdpi.com
The first enzyme family involved in the t6A pathway to be identified was the YrdC/Sua5 family. tandfonline.com Subsequently, the YgjD/Kae1/Qri7 family was also implicated in t6A synthesis. tandfonline.comnih.gov While homologs of at least one member from each of these families are found in all domains of life, initial in vitro experiments with just these two proteins failed to produce t6A, suggesting the involvement of additional factors. tandfonline.com Further comparative genomic and proteomic analyses led to the identification of the complete set of proteins required for t6A biosynthesis in bacteria (TsaB, TsaD, TsaE, and TsaC), archaea and eukaryotic cytosol (the KEOPS complex), and eukaryotic mitochondria (Sua5/YRDC and Qri7/OSGEPL1). mdpi.com This approach of comparing genomes has been instrumental in piecing together the diverse yet evolutionarily related pathways for t6A formation.
Essentiality and Pleiotropic Phenotypes Associated with Defective t6A Modification
The absence or defect in t6A modification leads to a wide range of detrimental effects, underscoring its essentiality in many organisms. mdpi.comnih.gov In bacteria such as Escherichia coli, the genes for t6A synthesis are essential for viability. nih.gov However, this essentiality is not universal across all bacteria, as t6A is dispensable in species like Deinococcus radiodurans and Streptococcus mutans. nih.gov In yeast (Saccharomyces cerevisiae), while not strictly essential for life, the absence of t6A results in severe growth defects and a multitude of pleiotropic phenotypes. tandfonline.comnih.gov
Impact of Deletions and Mutations in t6A Biosynthesis Genes
Deletions or mutations in the genes responsible for t6A biosynthesis have profound consequences on cellular function. In E. coli, the deletion of tsaC or tsaD is lethal. mdpi.com In the yeast S. cerevisiae, deletion of SUA5 or genes encoding components of the KEOPS complex (such as KAE1, BUD32, CGI121, and PCC1) abolishes t6A formation and leads to severe, pleiotropic phenotypes, including slow growth. mdpi.comnih.gov Similarly, deletion of QRI7, which is involved in mitochondrial t6A synthesis, leads to mitochondrial genome instability and abnormal morphology. mdpi.com
Mutations in the human genes encoding t6A biosynthesis enzymes are associated with serious diseases. Pathogenic mutations in YRDC, OSGEPL1, and genes encoding KEOPS complex subunits have been implicated in mitochondrial and neurological diseases, including autosomal recessive Galloway-Mowat syndrome. nih.govmdpi.com In human cell lines, the deletion of the mitochondrial t6A-modifying enzyme OSGEPL1, while not lethal to the cells, results in impaired mitochondrial translation efficiency, increased amino acid misincorporation, and alterations in mitochondrial structure and function. nih.govoup.com These findings demonstrate that even though the direct impact of t6A deficiency can be subtle at the level of individual codon translation, the cumulative effect of these small defects can lead to significant and severe cellular and organismal phenotypes.
Functional Cross-Kingdom Complementation Studies of t6A Orthologs
Functional complementation studies across different kingdoms of life have provided strong evidence for the conserved function of the core enzymes involved in t6A biosynthesis. These experiments involve introducing a gene from one organism into another that lacks the corresponding functional gene to see if the foreign gene can rescue the phenotype.
For instance, the lethal phenotype caused by the deletion of the tsaC gene in E. coli can be rescued by the expression of its orthologs from Bacillus subtilis (ywlC), Saccharomyces cerevisiae (SUA5), or even the archaeon Methanococcus maripaludis (yrdC). tandfonline.commdpi.com This demonstrates that the function of the TsaC/Sua5 family of enzymes in synthesizing the L-threonylcarbamoyladenylate (TC-AMP) intermediate is conserved across all three domains of life. mdpi.com
Evolutionary Diversification of t6A Modifying Enzymatic Machineries
While the core catalytic activities for t6A biosynthesis are universally conserved, the enzymatic machineries that carry out these reactions have undergone significant diversification throughout evolution. asm.orgmdpi.com The synthesis of t6A occurs in two main steps: the formation of the TC-AMP intermediate by the TsaC/Sua5 family, and the subsequent transfer of the threonylcarbamoyl moiety to tRNA by the TsaD/Kae1/Qri7 family. nih.govmdpi.com
The diversification is most apparent in the second step of the pathway. In bacteria, the transfer of the threonylcarbamoyl group is catalyzed by a complex of three proteins: TsaD, TsaB, and TsaE. nih.gov In contrast, archaea and the cytoplasm of eukaryotes utilize a more complex, multi-subunit machinery known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small Size), which consists of Kae1, Bud32, Cgi121, Pcc1, and in some organisms, Gon7. mdpi.comresearchgate.net Eukaryotic mitochondria have evolved a simpler system, requiring only Sua5 and Qri7 (an ortholog of Kae1/TsaD) to perform the modification. asm.orgmdpi.com This mitochondrial system is thought to represent a more ancestral or minimal t6A synthesis pathway. asm.org This evolutionary divergence reflects the adaptation of the t6A biosynthesis machinery to the increasing biological complexity from bacteria to eukaryotes, with different domains of life and even different cellular compartments within the same organism evolving distinct, yet functionally analogous, enzymatic complexes to carry out this essential tRNA modification. nih.gov
Advanced Research Methodologies for N6 Threonylcarbamoyladenosine
Analytical Techniques for Nucleoside Identification and Quantification
The precise identification and quantification of t6A within complex biological samples, such as total RNA, are foundational to understanding its function. Researchers employ a suite of high-precision analytical methods to achieve this.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of t6A. nih.govpdx.edu This method offers high sensitivity and selectivity, enabling both the detection and accurate quantification of t6A from hydrolyzed RNA samples. acs.org The general workflow involves the enzymatic digestion of total RNA into individual nucleosides, followed by chromatographic separation, typically using reverse-phase high-performance liquid chromatography (HPLC). tandfonline.comresearchgate.net
The separated nucleosides are then introduced into a mass spectrometer. Quantification is typically achieved using multiple reaction monitoring (MRM), where a specific precursor ion for t6A is selected and fragmented to produce a characteristic product ion. shimadzu.com The transition from the precursor ion to the product ion is highly specific to the molecule of interest. For t6A, the protonated molecule [M+H]⁺ serves as the precursor ion.
A recent study highlighted the importance of careful sample preparation, as chemically labile modifications like cyclic-t6A (ct6A) can be altered during enzymatic hydrolysis or sample filtration, potentially affecting quantification. acs.org Despite these challenges, LC-MS/MS remains the gold standard for its robustness and the ability to perform quantitative analysis on a wide range of modified nucleosides simultaneously. researchgate.netnih.gov
| Parameter | Typical Value/Condition |
| Chromatography | Reverse-Phase (e.g., C18 column) or HILIC |
| Mobile Phase | Gradient of aqueous solvent (e.g., water with formic acid) and organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 413.1 [M+H]⁺ |
| Product Ion (m/z) | 281.1 (loss of threonine), 263.1 (adenine base + ribose) |
| This table presents a generalized set of parameters for LC-MS/MS analysis of t6A. Actual values may vary based on the specific instrumentation and experimental protocol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N6-threonylcarbamoyladenosine and its derivatives. oup.comtandfonline.com While LC-MS/MS is excellent for quantification, NMR provides detailed information about the chemical structure and connectivity of atoms within the molecule. Techniques such as 1H NMR, 13C NMR, and two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. oup.com
NMR has been particularly crucial in distinguishing between different isoforms of t6A derivatives, such as the cyclic form, ct6A. oup.com For instance, the chemical shifts of specific nitrogen atoms (15N NMR) can provide direct evidence for the hydantoin (B18101) ring structure present in ct6A, differentiating it from the open-chain form of t6A. acs.org Structural studies using NMR have also been vital in determining the three-dimensional conformation of tRNA anticodon stem-loops containing t6A, revealing how this modification helps to maintain an open loop structure required for proper ribosome binding. rcsb.orgnih.gov
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1' | ~5.9 | C1' |
| H2' | ~4.6 | C2' |
| H3' | ~4.3 | C3' |
| H4' | ~4.2 | C4' |
| H5', H5'' | ~3.7, ~3.6 | C5' |
| H2 | ~8.4 | C2 |
| H8 | ~8.2 | C8 |
| Threonyl-αH | ~4.1 | Threonyl-αC |
| Threonyl-βH | ~4.0 | Threonyl-βC |
| Threonyl-γCH₃ | ~1.2 | Threonyl-γC |
| Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values found in the literature for nucleosides in DMSO-d₆. oup.compitt.edu |
Stable Isotope Labeling for Metabolic Flux Analysis
Stable Isotope Labeling is a powerful technique used for metabolic flux analysis (MFA) to trace the biosynthetic origins of molecules like t6A. diva-portal.orgplos.org This method involves feeding cells with substrates (e.g., amino acids, glucose) that are enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). creative-proteomics.comspringernature.com The labeled atoms are then incorporated into various metabolites as they are synthesized by the cell.
In the context of t6A biosynthesis, cells can be grown in media containing ¹³C-labeled L-threonine or bicarbonate (H¹³CO₃⁻). By using mass spectrometry to analyze the mass of the resulting t6A nucleoside, researchers can determine the extent to which these labeled precursors have been incorporated. embopress.org This provides direct evidence of the metabolic pathway and the origin of each part of the t6A molecule. For example, feeding with uniformly labeled ¹³C-L-threonine would result in a t6A molecule with a corresponding increase in mass, confirming that L-threonine is a direct precursor. This approach is critical for mapping out the entire biosynthetic network and understanding how different metabolic pathways are integrated. diva-portal.org
| Precursor | Labeled Atom | Expected Labeled Position in t6A |
| L-Threonine | ¹³C (uniformly labeled) | Threonyl moiety |
| Bicarbonate | ¹³C | Carbamoyl (B1232498) group carbon |
| L-Threonine | ¹⁵N | Threonyl moiety nitrogen |
| This table illustrates the expected labeling patterns in t6A when using specific stable isotope-labeled precursors. |
Biochemical Approaches for Enzyme Characterization
Understanding the enzymes that catalyze the synthesis of t6A is crucial. Biochemical approaches allow for the detailed study of these enzymes' activities and the reconstruction of the entire biosynthetic pathway in a controlled environment.
Kinetic Assays for Enzymatic Activity Profiling
Kinetic assays are fundamental for characterizing the catalytic efficiency and substrate specificity of the enzymes involved in the t6A pathway, such as TsaC (Sua5), TsaD (Kae1), TsaB, and TsaE. pdx.edu These assays measure the rate of the enzymatic reaction under varying substrate concentrations, allowing for the determination of key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). libretexts.orgbiorxiv.org The Km value reflects the substrate concentration at which the reaction rate is half of the maximum (Vmax) and is an indicator of the enzyme's affinity for the substrate. libretexts.orgutah.edu The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org
Several types of assays are used, including radiochemical assays that measure the incorporation of a radiolabeled substrate (e.g., [¹⁴C]threonine) into the product, and HPLC-based assays that quantify the formation of t6A by UV detection. pdx.eduresearchgate.netoup.com For instance, kinetic studies on E. coli TsaC have shown its activity with various amino acid substrates, revealing its substrate specificity. researchgate.net Similarly, assays on the complete bacterial TsaBDE complex have helped to elucidate the role of ATP hydrolysis in the turnover of the final tRNA product. researchgate.net
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (μM⁻¹s⁻¹) |
| T. maritima Tsa Protein Complex | L-Threonine | 12.1 | 0.0209 | 1460 |
| T. maritima Tsa Protein Complex | L-hydroxynorvaline | 129.4 | - | 162 |
| E. coli TsaC | L-Threonine | 590 ± 90 | - | - |
| E. coli TsaBDE Complex | TC-AMP | 1.5 | - | - |
| This table presents a selection of kinetic parameters for enzymes in the t6A biosynthetic pathway from different organisms, as reported in the literature. pdx.eduoup.com Dashes indicate where data was not provided in the cited sources. |
In Vitro Reconstruction of Biosynthetic Pathways
A landmark achievement in the study of t6A has been the in vitro reconstruction of its entire biosynthetic pathway. nih.gov This involves purifying all the necessary protein components and combining them in a test tube with the required substrates to synthesize t6A from scratch. Such experiments provide definitive proof of the function of each protein in the pathway.
The in vitro reconstitution has been successfully performed for the biosynthetic systems from all three domains of life. In bacteria like E. coli, the synthesis of t6A requires four proteins: TsaC, TsaD, TsaB, and TsaE, along with ATP, L-threonine, and bicarbonate. nih.gov In Archaea and the cytoplasm of Eukaryotes, the pathway is catalyzed by the Sua5 protein and the multi-subunit KEOPS complex (composed of Kae1, Bud32, Pcc1, and Cgi121). nih.govnih.govembopress.org These reconstitution experiments have been crucial for confirming the roles of these proteins and for studying the reaction mechanism in a controlled setting, free from the complexity of the cellular environment. nih.govresearchgate.net They have also revealed fascinating evolutionary insights, showing that components from different domains of life can sometimes be combined to produce a functional pathway, suggesting a deeply conserved catalytic mechanism. nih.gov
| Domain | Required Proteins | Small Molecule Substrates |
| Bacteria (E. coli) | TsaC (YrdC), TsaD (YgjD), TsaB (YeaZ), TsaE (YjeE) | L-Threonine, ATP, Bicarbonate, Mg²⁺ |
| Archaea / Eukarya (cytoplasm) | Sua5, KEOPS Complex (Kae1, Bud32, Pcc1, Cgi121) | L-Threonine, ATP, Bicarbonate, Mg²⁺ |
| This table summarizes the essential components required for the in vitro reconstruction of the t6A biosynthetic pathway in different domains of life. nih.govnih.gov |
Structural Biology Methods
Structural biology provides the foundational framework for understanding the t6A modification at a molecular level. By visualizing the three-dimensional architecture of the enzymes involved in t6A biosynthesis and the tRNAs they modify, researchers can decipher the mechanisms of catalysis and recognition.
X-ray crystallography is a premier technique for determining the precise, high-resolution three-dimensional structures of biological macromolecules. This method has been instrumental in revealing the atomic architecture of the enzymes and enzyme complexes responsible for synthesizing t6A and its derivatives. nih.govscholaris.ca By crystallizing these proteins, sometimes in complex with their substrates, products, or inhibitors, and analyzing the resulting X-ray diffraction patterns, researchers have gained profound insights into the catalytic mechanisms.
Key findings from crystallographic studies include the structures of the bacterial t6A biosynthesis machinery components, such as the TsaC, TsaD, TsaB, and TsaE proteins, and their complexes. oup.comnih.gov For instance, the 2.5 Å resolution crystal structure of the Thermotoga maritima TC-transfer complex (TsaB2D2E2) bound to Mg2+-ATP and a substrate analog provided a detailed view of the active sites. oup.comcore.ac.ukgenesilico.pl This structure, along with others, helped to model the transfer of the threonylcarbamoyl moiety to adenine-37 (A37) of tRNA. core.ac.ukgenesilico.plpdx.edu
Crystallography has also been used to study the enzymes that further modify t6A. The structure of Escherichia coli tRNA this compound dehydratase (TcdA), which converts t6A to its cyclic form (ct6A), has been solved in complex with AMP and ATP to resolutions as high as 1.768 Å. wwpdb.orgplos.orgrcsb.orgrcsb.org These structures revealed a novel structural fold and provided insights into the tRNA binding surface and the catalytic mechanism. rcsb.org Additionally, the crystal structure of the human GON7/LAGE3/OSGEP KEOPS subcomplex was determined at 1.9 Å resolution, showing how GON7, a protein implicated in Galloway-Mowat syndrome when mutated, becomes structured upon binding to its partners. uu.nl
| PDB ID | Protein/Complex | Organism | Resolution (Å) | Ligands | Description |
| 6FPE | TsaBDE complex | Thermotoga maritima | 2.5 | Mg2+, ATP, Carboxy-AMP | Structure of the TC-transfer complex, revealing active site details. core.ac.ukgenesilico.plmdpi.com |
| 4RDI | TcdA (t6A dehydratase) | Escherichia coli | 1.95 | AMP | Provides insight into the enzyme that synthesizes cyclic t6A (ct6A). rcsb.orgwwpdb.org |
| 4D79 | TcdA (t6A dehydratase) | Escherichia coli | 1.768 | ATP | High-resolution structure of TcdA in complex with ATP. rcsb.orgnih.gov |
| 4D7A | TcdA (t6A dehydratase) | Escherichia coli | 1.801 | AMP | High-resolution structure of TcdA in complex with AMP. wwpdb.orgplos.org |
| N/A | GON7/LAGE3/OSGEP | Homo sapiens | 1.9 | - | Structure of a KEOPS subcomplex linked to Galloway-Mowat syndrome. uu.nl |
While X-ray crystallography provides static, high-resolution snapshots, Small-Angle X-ray Scattering (SAXS) offers complementary information about the shape, conformation, and assembly of macromolecules in a solution state, which often better reflects their native physiological environment. anton-paar.com SAXS is particularly valuable for studying large, flexible, or multi-component complexes that are challenging to crystallize.
In another study, SAXS was used alongside crystallography to analyze E. coli TcdA, the enzyme that forms cyclic t6A. plos.orgnih.govresearchgate.net The SAXS data showed that TcdA forms a dimer in solution and can associate with a single tRNA molecule in a 1:1 stoichiometry, positioning the enzyme correctly for the cyclization reaction at the A37 position of the tRNA. plos.orgnih.govresearchgate.net This combined approach provided a more complete picture of the enzyme's structure and its interaction with its tRNA substrate. plos.org
Techniques for Analyzing Protein-RNA Interactions
The function of t6A is intrinsically linked to how it is recognized by other molecules, particularly proteins. A variety of biochemical and proteomic techniques are used to identify these interacting partners and quantify the strength and specificity of their binding to t6A-modified tRNA.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a widely used and relatively straightforward technique to detect and analyze protein-RNA interactions in vitro. thermofisher.com The principle is based on the fact that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA, resulting in a "shifted" band.
EMSA has been a key tool in characterizing the binding of t6A biosynthetic enzymes to their tRNA substrates. oup.com For example, EMSA was used to demonstrate that the T. maritima TsaD2B2 complex binds to tRNA. nih.govresearchgate.net Similarly, the interaction between the E. coli TcdA enzyme and its tRNA substrate was confirmed using EMSA, showing that TcdA can form a stable complex with tRNA in the presence of ATP. plos.org In another study, EMSA confirmed that the KEOPS complex from Arabidopsis thaliana could interact with all nine in vitro-transcribed ANN-decoding tRNAs. oup.com These assays are often used to test the effect of mutations on binding, helping to map the interaction surfaces between the protein and the RNA. oup.com
To gain a broader, systems-level understanding of the impact of t6A, researchers employ high-throughput techniques like interactomics and proteomics. These methods aim to identify the full spectrum of proteins whose expression, stability, or interactions are affected by the presence or absence of the t6A modification.
Proteomic analysis of bacterial strains lacking t6A has revealed significant changes in the cellular proteome. mit.edu In Deinococcus radiodurans, the absence of t6A led to the induction of a proteotoxic stress response, indicating widespread problems with protein folding or stability. mit.edu In yeast, proteomic analysis of a t6A-deficient mutant (sua5Δ) also revealed a global mistranslation leading to protein aggregation. mdpi.com These studies often use mass spectrometry-based approaches to quantify changes in protein abundance between wild-type and t6A-deficient cells, identifying specific pathways that are particularly sensitive to the loss of this modification. mit.edu For example, in yeast, loss of t6A led to increased expression of proteins involved in mitochondrial function, protein quality control, and oxidative stress response. mdpi.com
Genetic Engineering and Mutant Strain Analysis in Model Organisms
Creating and analyzing mutant strains in tractable model organisms like the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae is a powerful strategy for dissecting the in vivo function of genes and pathways. By deleting or mutating the genes required for t6A biosynthesis, researchers can observe the resulting cellular phenotypes, which provides critical clues about the modification's biological roles. mit.edunih.gov
In E. coli, the genes for t6A biosynthesis (tsaB, tsaC, tsaD, tsaE) are generally essential for viability under standard laboratory conditions, highlighting the critical importance of the modification in this organism. mit.edutandfonline.com However, in other bacteria like D. radiodurans and Streptococcus mutans, t6A is not essential, demonstrating that the role of t6A can vary between species. mit.edunih.gov
In the yeast S. cerevisiae, deletion of genes involved in t6A synthesis, such as SUA5 (the TsaC homolog) or the genes encoding subunits of the KEOPS complex (KAE1, BUD32, PCC1), is not lethal but results in severe growth defects and a wide range of pleiotropic phenotypes. nih.govnih.govembopress.orgnih.gov These include sensitivity to heat, ethanol, and salt stress, as well as sensitivity to TOR pathway inhibitors. nih.govnih.gov Analysis of these mutants has shown that the absence of t6A leads to increased protein aggregation, translation initiation at non-AUG codons, and frameshifting errors, though it does not cause a catastrophic global shutdown of translation. mdpi.comnih.gov Furthermore, genetic engineering in mouse models, such as the knockout of Osgepl1 (the mitochondrial t6A synthesis enzyme), is used to study the role of t6A in animal development and physiology, linking defects to specific disease phenotypes. oup.comoup.com
| Organism | Gene(s) Deleted/Mutated | Key Phenotypes | Reference(s) |
| E. coli | tsaC, tsaD | Lethal (essential genes) | mdpi.commit.edunih.gov |
| S. cerevisiae | SUA5, KAE1, BUD32, PCC1 (KEOPS) | Severe growth defects, protein aggregation, stress sensitivity, translational infidelity | mdpi.comnih.govembopress.orgnih.gov |
| D. radiodurans | t6A synthesis genes | Viable; induction of proteotoxic stress response | mit.edunih.gov |
| H. volcanii | pcc1 (KEOPS subunit) | Decreased growth rate, reduced t6A levels | nih.gov |
| Mus musculus | Osgepl1 (mitochondrial) | Impaired mitochondrial protein levels | oup.comoup.com |
Ribonucleome Analysis for RNA Modification Screening
Ribonucleome analysis is a powerful methodology that combines reverse genetics with mass spectrometry to identify genes responsible for the vast array of chemical modifications found in RNA molecules. oup.comnih.govresearchgate.netd-nb.info This approach is particularly effective for screening for the presence or absence of specific modifications, such as this compound (t6A), across a large number of genetic variants. The core principle of ribonucleome analysis is to systematically analyze the complete set of modified nucleosides (the "ribonucleome") within total RNA isolated from a series of gene-knockout strains. d-nb.info If a specific RNA modification is absent in a strain with a particular gene deletion, it strongly implies that the deleted gene is involved in the biosynthetic pathway of that modification. nih.govd-nb.info
The primary analytical technique underpinning ribonucleome analysis is liquid chromatography coupled with mass spectrometry (LC/MS). oup.comnih.govresearchgate.netbiorxiv.org This method allows for the highly sensitive and quantitative detection of modified nucleosides from the enzymatic hydrolysates of total RNA. researchgate.net By comparing the LC/MS profiles of wild-type organisms with those of various knockout strains, researchers can pinpoint the genetic basis for specific RNA modifications. oup.comd-nb.info This systematic screening process has been instrumental in discovering numerous genes involved in both tRNA and rRNA modification pathways. oup.comnih.govresearchgate.netembopress.org
Detailed Research Findings
A significant application of ribonucleome analysis was the identification of the gene responsible for the N6-methylation of t6A, which results in the formation of N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) in Escherichia coli. oup.com In an initial screen of 130 genomic-deletion strains, which covered about half of the E. coli open reading frames, researchers discovered that the m6t6A modification was specifically missing in one strain, designated OCR36. oup.com This strain had a large genomic deletion spanning from 4.72 to 5.25 minutes on the E. coli chromosome, a region containing 23 open reading frames. oup.com
Further investigation narrowed down the candidate genes. The researchers knew from previous studies that a gene called tsaA was likely involved and located around 4.6 minutes on the chromosome, a region not containing any known S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases, which are typically responsible for such methylation reactions. oup.comnih.gov The ribonucleome analysis of the OCR36 deletion mutant provided the crucial link. By creating and analyzing smaller, more targeted deletions within the OCR36 region, the uncharacterized gene yaeB was identified as the tsaA gene, the methyltransferase responsible for converting t6A to m6t6A. oup.com To confirm this, recombinant YaeB protein was expressed and purified. It was then used in an in vitro assay with tRNA transcripts containing t6A at position 37, successfully demonstrating its ability to methylate the N6 position of t6A to form m6t6A using AdoMet as the methyl donor. oup.com
The following table summarizes the key findings from this research.
| Strain/Condition | Target Modification | Analytical Method | Result | Conclusion |
| E. coli OCR36 genomic-deletion strain | N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) | LC/MS | m6t6A was specifically absent. oup.com | The gene responsible for m6t6A formation is within the deleted genomic region (4.72–5.25 min). oup.com |
| E. coli with targeted yaeB gene deletion | N6-methyl-N6-threonylcarbamoyladenosine (m6t6A) | LC/MS | m6t6A was absent. oup.com | The yaeB gene is essential for m6t6A biosynthesis. oup.com |
| In vitro reaction with recombinant YaeB protein | This compound (t6A) in tRNA transcripts | LC/MS | t6A was successfully converted to m6t6A. oup.com | The YaeB protein is the methyltransferase that catalyzes the N6-methylation of t6A. oup.com |
This research exemplifies the utility of ribonucleome analysis as a discovery tool. It enables the functional annotation of previously uncharacterized genes by linking them to specific biochemical pathways, in this case, the intricate network of tRNA modification. oup.com
Broader Implications and Future Directions in N6 Threonylcarbamoyladenosine Research
Re-evaluation of Functional Paradigms for t6A and its Derivatives
Initially recognized for its role in stabilizing the anticodon loop and ensuring accurate codon-anticodon pairing, the functional paradigm of t6A is expanding. nih.govresearchgate.net It is now understood that t6A's influence extends beyond simple structural stabilization. The modification is critical for preventing frameshifting during translation in both yeast and humans. oup.com Furthermore, it plays a significant role in promoting the efficiency of aminoacylation for specific tRNAs, such as tRNAIle, by their respective synthetases. oup.comoup.com
Recent studies are revealing more nuanced roles. For instance, the absence of t6A doesn't cause a global shutdown of translation but leads to more subtle, yet significant, defects. These include increased translation initiation at non-standard start codons and specific gene frameshifting. nih.gov Research suggests that a primary function of t6A is to "homogenize" the elongation process. It appears to slow down the translation of codons recognized by highly abundant tRNAs while speeding up the decoding of those recognized by rarer tRNAs. nih.gov This modulation of translation rates for specific sets of genes, termed "tRNA modification tunable transcripts" (MoTTs), suggests a sophisticated mechanism for regulating the proteome in response to cellular needs and stress. microbialcell.com
Moreover, t6A and its derivatives, such as 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), are implicated in the efficiency of downstream tRNA modifications, creating a complex regulatory network within the tRNA maturation process. nih.govnih.gov This re-evaluation shifts the view of t6A from a static structural component to a dynamic regulator of translational kinetics and proteome integrity.
Elucidating Molecular Mechanisms of t6A Homeostasis and Regulation
The biosynthesis of t6A is a highly conserved two-step enzymatic process, indicating a tightly regulated system to maintain its homeostasis. nih.govoup.com The first step involves the synthesis of an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate, and ATP, a reaction catalyzed by the YrdC/Sua5 family of enzymes. oup.comoup.com In the second step, a separate complex transfers the threonylcarbamoyl moiety to adenosine (B11128) at position 37 (A37) of the target tRNA. oup.com
In eukaryotes, this transfer is carried out by the KEOPS (Kinase, Endopeptidase and Other Proteins of Small size) complex, which consists of multiple subunits. nih.govanr.fr In human mitochondria, the process is handled by the enzyme OSGEPL1. nih.gov The regulation of this pathway is complex and involves several layers. For example, the activity of human mitochondrial OSGEPL1 can be modulated by post-translational modifications like acetylation. nih.gov Furthermore, the levels of substrates, such as L-threonine, can directly influence the rate of t6A synthesis, linking the modification status to the metabolic state of the cell. researchgate.net
Recent findings indicate that the biosynthesis pathway might be compartmentalized. In the plant Arabidopsis, evidence suggests the initial step of t6A synthesis occurs in the plastids. muni.cz Understanding how the expression and activity of the biosynthetic enzymes (like YRDC and KEOPS subunits) are controlled and how the supply of substrates is managed is a key area of ongoing research. anr.fr The discovery that t6A also exists as a free molecule in plants suggests it may have functions beyond its role in tRNA, adding another layer to its regulatory complexity. muni.cz
Genetic Links to Cellular Dysfunction and Disease Etiology (e.g., Galloway-Mowat Syndrome, Type 2 Diabetes)
The critical role of t6A in cellular function is underscored by the severe consequences of defects in its biosynthesis pathway. Mutations in the genes responsible for t6A synthesis are linked to serious human diseases, ranging from rare genetic disorders to common metabolic conditions. nih.govmdpi.com
Galloway-Mowat Syndrome (GAMOS) is a rare and severe autosomal recessive disorder characterized by early-onset nephrotic syndrome and microcephaly. nih.govanr.fr Genetic studies have definitively linked GAMOS to mutations in genes encoding the subunits of the KEOPS complex, including OSGEP, TP53RK, TPRKB, LAGE3, and GON7. nih.govubc.capreventiongenetics.com Furthermore, mutations in YRDC, the gene for the enzyme that catalyzes the first step in t6A synthesis, have also been identified in patients with an extremely severe form of GAMOS. nih.govresearchgate.net These findings establish that a deficiency in t6A modification is a primary cause of this devastating neuro-renal syndrome. anr.fr
Type 2 Diabetes (T2D) has also been linked to defects in a t6A derivative. Genome-wide association studies identified variations in the CDKAL1 gene as a significant risk factor for T2D. nih.govtandfonline.com Subsequent research revealed that CDKAL1 is a methylthiotransferase responsible for converting t6A to its derivative, ms2t6A, specifically on tRNALys(UUU). nih.govnih.gov A deficiency in ms2t6A leads to the misreading of lysine (B10760008) codons during the translation of proinsulin. nih.gov This mistranslation results in improper proinsulin processing, reduced insulin (B600854) secretion, and increased endoplasmic reticulum (ER) stress in pancreatic β-cells, all of which are hallmarks of T2D pathogenesis. nih.govtandfonline.com
These genetic links demonstrate that maintaining the fidelity of the t6A modification system is essential for the health of specific tissues, such as the kidney, brain, and pancreatic β-cells. nih.govnih.gov
Exploration of Emerging Roles in Cellular Signaling and Regulatory Networks
Beyond its direct role in translation, the t6A modification pathway is emerging as a key player in broader cellular signaling and regulatory networks. The modification status of tRNA can act as a sensor for nutrient availability, particularly amino acids like threonine. microbialcell.comnih.gov Deficiencies in t6A have been shown to affect major cell regulatory systems, including the Target of Rapamycin (TOR) pathway, which is a central controller of cell growth and metabolism. microbialcell.commicrobialcell.com
In yeast, a lack of t6A can trigger the GCN4-mediated general amino acid control response, a system that responds to nutrient starvation. microbialcell.comnih.gov This suggests that the cell interprets t6A deficiency as a signal of nutrient stress, leading to widespread changes in gene expression. Furthermore, defects in t6A synthesis have been shown to activate the unfolded protein response (UPR), indicating that the resulting translational errors lead to an accumulation of misfolded proteins and cellular stress. microbialcell.com
Potential as Targets for Biochemical Intervention and Drug Discovery
The essentiality of the t6A pathway for cell viability and its role in various pathologies make it an attractive target for biochemical intervention and drug discovery. bohrium.com In the context of infectious diseases, the differences between the t6A synthesis machinery in humans and bacteria could be exploited to develop novel antibiotics. tandfonline.com Since the pathway is critical for bacterial growth, inhibitors targeting bacterial-specific components of the t6A synthesis machinery could be effective antimicrobial agents. bohrium.com
In cancer therapy, targeting the t6A pathway presents a promising strategy. Cancer cells, particularly aggressive types like glioblastoma stem cells (GSCs), have a high demand for protein synthesis to support their rapid proliferation. Recent studies have shown that GSCs accumulate threonine, which in turn boosts t6A formation via the YRDC enzyme. researchgate.net This enhanced t6A level shifts the cellular proteome to favor the translation of mitosis-related genes. Targeting YRDC has been shown to suppress global translation and inhibit tumor growth both in vitro and in vivo. researchgate.net This suggests that dietary restriction of threonine or the development of small molecule inhibitors against YRDC could be viable anti-cancer strategies, potentially augmenting the efficacy of existing chemotherapies. researchgate.net
The development of therapeutic agents that can modulate biochemical pathways is a well-established strategy in medicine. mdpi.comnumberanalytics.com As our understanding of the structural and mechanistic details of the t6A biosynthetic enzymes grows, so does the potential for structure-based design of specific inhibitors for therapeutic use. numberanalytics.compensoft.net
Q & A
Q. What is the structural and functional role of t6A in tRNA?
t6A is a universally conserved modified nucleoside at position 37 of tRNAs decoding ANN codons. It stabilizes codon-anticodon interactions by stacking with the first adenine of the codon, enhancing translational fidelity and preventing frameshift errors . Methodologically, its role is studied via:
Q. How is t6A detected and quantified in tRNA samples?
Detection involves:
Q. Which enzymes are central to t6A biosynthesis?
Key enzymes include:
- YrdC/Sua5 family : Essential for t6A formation in E. coli (YrdC) and implicated in yeast (SUA5) .
- OSGEPL1 : Human mitochondrial enzyme catalyzing t6A modification, studied via in vitro reconstitution and X-ray crystallography .
Advanced Research Questions
Q. How do structural variations like ct6A impact tRNA function?
The cyclic form (ct6A) is a hypermodification that stabilizes codon-anticodon interactions. Structural insights are derived from:
Q. What experimental strategies resolve contradictions in t6A enzyme essentiality across species?
Discrepancies (e.g., YrdC essential in E. coli but SUA5 non-essential in yeast) are addressed via:
- Conditional knockouts to assess growth phenotypes under stress .
- Complementation assays using orthologs (e.g., human CDKAL1 in yeast) .
Q. How are t6A derivatives (e.g., ms²t6A) synthesized and functionally characterized?
- Tf₂O-mediated synthesis : Optimized for generating phosphoramidite derivatives via N-Boc-protected threonine intermediates .
- Methylthiolation assays : CDKAL1 catalyzes ms²t6A formation, studied via radiolabeled SAM and tRNA sequencing .
Q. What methodologies identify t6A’s role in translational accuracy?
- Ribosome profiling in knockout models (e.g., YrdC mutants) to quantify frameshifts/misreading .
- Dual-luciferase reporters with ANN codons to measure decoding efficiency .
Q. How do in silico models predict t6A biosynthesis pathways?
- Phylogenetic analysis of COG0533 family proteins (e.g., TsaE in Streptococcus) .
- Molecular docking to map ATP-binding sites in YrdC .
Methodological Challenges and Data Analysis
Q. How are synthetic t6A analogs optimized for biochemical studies?
- Solvent and temperature optimization : e.g., Tf₂O-mediated reactions in boiling toluene with Et₃N as a scavenger .
- Protecting group strategies : 20-O-TBDMS and 30,50-O-di-TBDMS for regioselective phosphoramidite synthesis .
Q. What approaches reconcile conflicting data on t6A’s cyclic vs. linear forms?
- Stability assays : Comparing t6A and ct6A under physiological pH/temperature .
- Hydantoin isoform detection : LC-MS/MS with stable isotope-labeled standards .
Tables
| Analytical Techniques | Application |
|---|---|
| Gel retardation assays | tRNA-protein interaction kinetics |
| 31P NMR | Monitoring phosphoramidite synthesis |
| CRISPR screens | Identifying essential t6A-related genes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
